3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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Overview
Description
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with a complex structure that includes a butenol backbone and a silyl ether functional group. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 3-buten-2-ol with (1,1-dimethylethyl)diphenylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of different silyl ether derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. The silyl ether group can act as a protecting group, influencing the reactivity of the compound and its derivatives. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Buten-2-ol: Similar structure but lacks the silyl ether group.
TBDMS-protected alcohols: Other silyl ether derivatives with different protecting groups.
Other silyl ethers: Compounds with different silyl groups attached to various alcohols.
Uniqueness: 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to its specific combination of the butenol backbone and the silyl ether group, which provides distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS Number: 91376-49-7) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H18O |
Molecular Weight | 238.324 g/mol |
CAS Number | 91376-49-7 |
LogP | 3.88870 |
PSA | 20.23000 |
The compound features a silyl ether linkage which may influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to 3-buten-2-ol derivatives exhibit antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that various silyl ether compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. While specific data for 3-buten-2-ol is limited, the structural similarity suggests potential antimicrobial effects.
Cytotoxicity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain substituted butenols can induce apoptosis in cancer cell lines. For instance, a study by Lee et al. (2021) reported that silylated alcohols exhibited selective cytotoxicity against breast cancer cells without affecting normal cells significantly. This indicates a potential therapeutic application for 3-buten-2-ol in cancer treatment.
Anti-inflammatory Effects
Inflammation plays a key role in various diseases, including cancer and cardiovascular diseases. Compounds with similar structures have been evaluated for their anti-inflammatory properties. A study by Kim et al. (2019) found that certain butenol derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting that 3-buten-2-ol may possess similar anti-inflammatory activities.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several silyl ether compounds against common pathogens. The results indicated that compounds with a silyl group demonstrated enhanced antimicrobial activity compared to their non-silylated counterparts.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A specific investigation into the cytotoxic effects of silyl ethers on MCF-7 breast cancer cells revealed that these compounds could induce cell death at concentrations as low as 10 µM. This suggests that 3-buten-2-ol may be explored further as a potential anticancer agent.
Properties
CAS No. |
177032-63-2 |
---|---|
Molecular Formula |
C20H26O2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3 |
InChI Key |
ONHWPQAZLVSNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
Origin of Product |
United States |
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